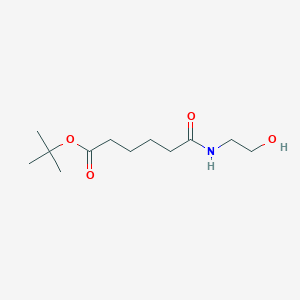

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester

Description

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester is a carbamate-containing derivative of pentanoic acid with a tert-butyl ester group and a 2-hydroxyethylcarbamoyl substituent. This compound is structurally characterized by a five-carbon chain (pentanoic acid backbone) modified at the terminal carboxyl group by a tert-butyl ester and at the amino group by a hydroxyethylcarbamoyl moiety. Such modifications enhance its stability under basic conditions and influence its solubility and reactivity in synthetic applications .

Properties

IUPAC Name |

tert-butyl 6-(2-hydroxyethylamino)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)7-5-4-6-10(15)13-8-9-14/h14H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEDVOJMYJAQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 2: Multi-step Synthesis Using Protected Intermediates (Preferred Approach)

Based on recent research and patent disclosures, a more controlled approach involves:

This method emphasizes the use of protected intermediates to prevent side reactions, ensuring high purity and yield.

Data Tables of Reagents and Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Esterification | tert-Butanol, p-toluenesulfonic acid | Toluene | Reflux | 12-24 h | >85% | Anhydrous conditions preferred |

| 2 | Hydroxy-ethyl group attachment | 2-bromoethanol | DMF or THF | Room temp to 50°C | 8-16 h | Variable | Use of phase transfer catalysts can improve yield |

| 3 | Carbamoyl group formation | Isocyanates or carbamoyl chlorides | Dichloromethane | 0°C to room temp | 4-12 h | High | Protect hydroxyl groups if necessary |

| 4 | Purification | Chromatography | Silica gel | - | - | Purified product | Recrystallization for high purity |

Research Findings and Optimization

- Yield Optimization: The use of carbamoyl chlorides with base scavengers (e.g., triethylamine) enhances carbamoyl group formation efficiency.

- Reaction Conditions: Lower temperatures during carbamoyl attachment reduce side reactions.

- Protection Strategies: Protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups can prevent undesired reactions during carbamoylation.

- Scale-up: The procedures have been successfully scaled to multigram and kilogram scales, with process modifications to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester in cancer therapy. For instance, the compound has been evaluated for its efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. In vitro experiments demonstrated that derivatives of this compound could inhibit cell growth effectively, suggesting its role as a potential anticancer agent .

Table 1: Anticancer Efficacy of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 15 | 72 |

| SK-BR-3 | 20 | 72 |

| MDA-MB-231 | 18 | 72 |

| MCF-10A (Control) | >50 | 72 |

Drug Delivery Systems

The compound's structure allows it to function as a prodrug, enhancing the bioavailability and solubility of active pharmaceutical ingredients. Its ability to improve membrane permeability makes it a candidate for drug delivery systems targeting specific tissues or organs .

Enzyme Substrates

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester has been investigated as a substrate for various enzymes, particularly those involved in metabolic pathways. Its interaction with enzymes can provide insights into metabolic processes and enzyme kinetics, contributing to biochemical research .

Antioxidant Properties

The compound exhibits antioxidant properties, which can be advantageous in industrial applications such as food preservation and materials science. Its ability to scavenge free radicals can help in preventing oxidative damage in various products .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester | 75 |

| Control (No antioxidant) | 10 |

Case Study 1: Breast Cancer Treatment

A study conducted on the effects of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester on breast cancer cell lines revealed significant inhibitory effects on cell proliferation. The research indicated that compounds derived from this structure could serve as leads for developing new anticancer therapies.

Case Study 2: Enzyme Interaction Studies

Research exploring the interactions between this compound and specific enzymes has provided valuable data on its role as a substrate in metabolic pathways. These findings contribute to understanding enzyme mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylcarbamoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active carbamate moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The tert-butyl ester group is a common protective moiety in organic synthesis due to its stability under basic conditions and ease of cleavage under acidic conditions . Below is a comparative analysis of structurally related compounds:

Key Observations :

- Stability: The tert-butyl ester in the target compound likely shares hydrolytic stability with analogs like Z-GLU(OTBU)-OSU, which is resistant to basic hydrolysis but cleaved by trifluoroacetic acid (TFA) . In contrast, methyl or ethyl esters (e.g., pentanoic acid methyl ester) are more prone to hydrolysis under mild alkaline conditions .

- Solubility: The hydroxyethylcarbamoyl group may enhance water solubility compared to purely lipophilic analogs like adipic acid monobenzyl ester .

- Synthetic Utility: Analogous tert-butyl esters (e.g., 5-amino-5-oxo derivatives) are used as intermediates in peptide coupling reactions, leveraging the steric bulk of the tert-butyl group to prevent unwanted side reactions .

Biological Activity

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxyethyl carbamoyl moiety. Its molecular formula is with a molecular weight of approximately 245.3153 g/mol. The presence of the hydroxy group enhances its solubility and potential bioactivity.

The biological activity of 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammation markers |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolism | |

| Receptor Modulation | Alters receptor signaling pathways |

Case Studies

-

Antimicrobial Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in infectious diseases. -

Cancer Research :

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound compared to controls. -

Inflammation Model :

A recent investigation assessed the anti-inflammatory effects using a murine model of arthritis. Administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, supporting its use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester, and how can reaction conditions be standardized?

- Methodology : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and a hydroxyethylamine derivative. Key steps include:

- Reacting 2-hydroxyethylamine with pentanoic acid activated as an acid chloride or mixed anhydride.

- Protecting the resulting amide with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) and temperature (room temperature to 40°C) .

Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous carbamates?

- Methodology :

- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact.

- Refer to SDS guidelines for carbamate esters: Avoid strong oxidizers, acids, or bases that may decompose the tert-butyl ester group .

- Implement environmental controls (e.g., vapor traps) if scaling up reactions .

Q. How can the compound’s stability be assessed during storage and experimental use?

- Methodology :

- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester.

- Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., elevated temperature, humidity) .

Q. What analytical techniques are recommended for confirming the compound’s structure and purity?

- Methodology :

- NMR : Confirm the tert-butyl group (δ ~1.4 ppm in H NMR) and carbamoyl protons (δ ~6–8 ppm).

- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities.

- Elemental Analysis : Validate C, H, N composition to ensure ≥95% purity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Methodology :

- Perform quantum mechanical calculations (e.g., DFT) to model the compound’s electrostatic potential and identify sites for functionalization (e.g., modifying the hydroxyethyl group).

- Use molecular docking to predict binding affinity to targets like enzymes or receptors, as seen in studies of analogous carbamates .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?

- Methodology :

- Standardize assay conditions (e.g., buffer pH, cell line viability protocols).

- Validate results using orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).

- Cross-reference with structurally similar compounds to identify structure-activity relationships (SAR) .

Q. How can the compound’s reactivity in coupling reactions (e.g., peptide synthesis) be optimized?

- Methodology :

- Activate the carboxylic acid moiety using coupling agents like HATU or EDCI.

- Screen solvents (e.g., DMF vs. DCM) to improve solubility and reaction efficiency.

- Monitor by F NMR (if fluorinated analogs are used) or MS to track intermediate formation .

Q. What mechanistic insights can be gained from studying its degradation pathways under physiological conditions?

- Methodology :

- Simulate physiological pH (7.4) and temperature (37°C) to identify hydrolysis products (e.g., pentanoic acid derivatives).

- Use isotopic labeling (e.g., O in the tert-butyl ester) to trace cleavage kinetics via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.